N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)acetamide
- N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)urea
Uniqueness
N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-4-5-11(9-13(10)16)18-15(20)14(19)17-7-6-12-3-2-8-21-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVIYNLCDFFGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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